N,N'-[(4-butoxyphenyl)methanediyl]bis(2-phenylacetamide)
Description
N-[(4-Butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C27H30N2O3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[(4-butoxyphenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide |
InChI |
InChI=1S/C27H30N2O3/c1-2-3-18-32-24-16-14-23(15-17-24)27(28-25(30)19-21-10-6-4-7-11-21)29-26(31)20-22-12-8-5-9-13-22/h4-17,27H,2-3,18-20H2,1H3,(H,28,30)(H,29,31) |
InChI Key |
TUGIBKWHFCHJHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(NC(=O)CC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-butoxybenzaldehyde with phenylacetic acid and an amine derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the compound by removing oxygen atoms or adding hydrogen atoms.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a simpler amine derivative.
Scientific Research Applications
N-[(4-Butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(4-Butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide include:
- N-(4-Butylphenyl)-2-phenoxyacetamide
- N-(4-Sec-butylphenyl)-2-phenoxyacetamide
- 2-(2-Butylphenoxy)-N-(4-isopropyl-3-methylphenyl)acetamide
Uniqueness
What sets N-[(4-Butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
